Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate can be synthesized through various organic reactions involving starting materials that include heptanoic acid derivatives and fluorinated phenyl compounds. It belongs to the class of esters, which are characterized by the presence of an alkoxy group (-O-R) attached to a carbonyl carbon (C=O).
The synthesis of Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate typically involves several key steps:
The following reaction scheme summarizes the synthesis:
Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate has a complex molecular structure characterized by:
The molecular structure can be visualized as follows:
Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate can participate in several types of chemical reactions:
Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate exhibits several notable physical and chemical properties:
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are used to confirm its structure:
Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate has diverse applications in scientific research and industry:
The compound is systematically named ethyl 7-(4-fluorophenyl)-7-oxoheptanoate under IUPAC conventions. This name specifies:
Key synonyms validated across chemical databases include:
The structural representation is unambiguously defined by the SMILES notation: CCOC(=O)CCCCCC(=O)c1ccc(cc1)F
, which encodes the connectivity of all 15 carbon, 19 hydrogen, 3 oxygen, and 1 fluorine atoms [4] [9]. The InChIKey provides a unique molecular fingerprint for database searches, though it is not explicitly listed in the sources for this specific isomer.
The compound’s CAS Registry Number 122115-51-9 is universally consistent across commercial and scientific sources. This identifier links to the molecular formula C₁₅H₁₉FO₃, confirmed via high-resolution mass spectrometry and nuclear magnetic resonance (NMR) data in supplier documentation. The molecular weight is 266.31 g/mol, calculated as follows:
Table 1: Registry Identifiers
Identifier Type | Value |
---|---|
CAS Registry Number | 122115-51-9 |
Molecular Formula | C₁₅H₁₉FO₃ |
Molecular Weight | 266.31 g/mol |
MDL Number | MFCD01311595 |
Isomerism arises from variations in fluorine placement on the phenyl ring and chain-length differences in the aliphatic moiety. The 4-fluorophenyl designation (para-substitution) distinguishes it from ortho- or meta-fluoro isomers (e.g., ethyl 7-(2-fluorophenyl)-7-oxoheptanoate). The 7-oxoheptanoate chain length contrasts with shorter analogs like ethyl 5-(4-fluorophenyl)-5-oxopentanoate [3] [8].
Halogen substitution patterns significantly influence electronic properties: